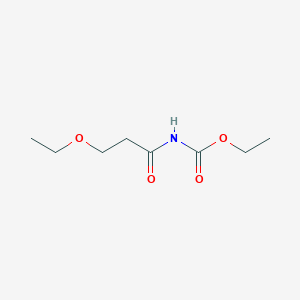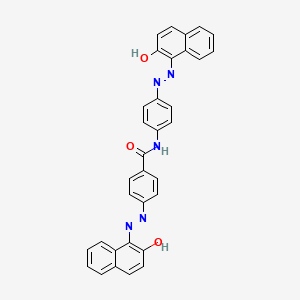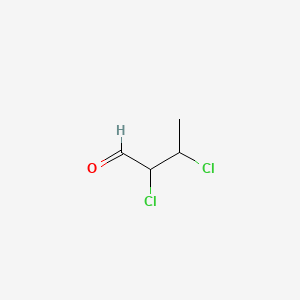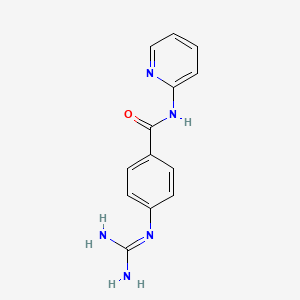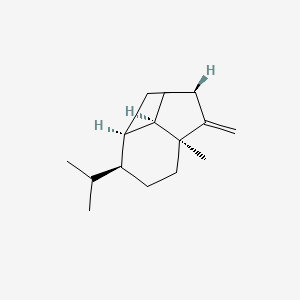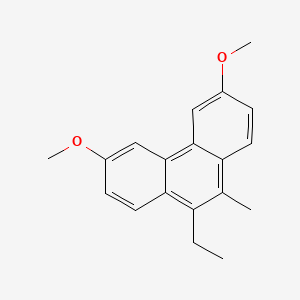
9-Ethyl-3,6-dimethoxy-10-methylphenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 9-Ethyl-3,6-dimethoxy-10-methylphenanthrene involves several steps, typically starting from phenanthrene derivatives. The synthetic route often includes alkylation, methylation, and methoxylation reactions under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Analyse Des Réactions Chimiques
9-Ethyl-3,6-dimethoxy-10-methylphenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced phenanthrene derivatives.
Applications De Recherche Scientifique
9-Ethyl-3,6-dimethoxy-10-methylphenanthrene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: This compound can be used in biological assays to study its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-cancer or anti-inflammatory agent.
Industry: It is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism of action of 9-Ethyl-3,6-dimethoxy-10-methylphenanthrene involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and gene expression .
Comparaison Avec Des Composés Similaires
9-Ethyl-3,6-dimethoxy-10-methylphenanthrene can be compared with other phenanthrene derivatives, such as:
9-Methyl-10-ethylphenanthrene: Similar in structure but differs in the position and type of substituents.
3,6-Dimethoxyphenanthrene: Lacks the ethyl and methyl groups present in this compound.
10-Methylphenanthrene: Contains only the methyl group without the ethyl and methoxy groups.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
5025-37-6 |
|---|---|
Formule moléculaire |
C19H20O2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
9-ethyl-3,6-dimethoxy-10-methylphenanthrene |
InChI |
InChI=1S/C19H20O2/c1-5-15-12(2)16-8-6-13(20-3)10-18(16)19-11-14(21-4)7-9-17(15)19/h6-11H,5H2,1-4H3 |
Clé InChI |
WVJAQDCWIMWLQJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C=CC(=CC2=C3C=C(C=CC3=C1C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3,4,5,7,8-Hexahydro-8-hydroxy-7-(3-hydroxypropyl)-6H-pyrrolo[3,4-b][1,4]oxazepin-6-one](/img/structure/B13803760.png)



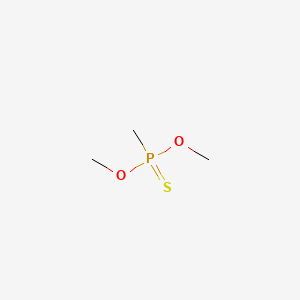
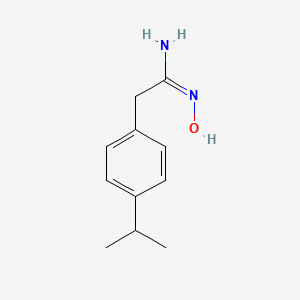
![2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol](/img/structure/B13803824.png)
